5-Bromo-2-(pyridin-2-yl)-1,3-benzoxazole
Description
Properties
IUPAC Name |
5-bromo-2-pyridin-2-yl-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O/c13-8-4-5-11-10(7-8)15-12(16-11)9-3-1-2-6-14-9/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADFPFKGQUPEBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(O2)C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization of 2-Aminophenol Derivatives
The condensation of 2-aminophenol (1) with carboxylic acids or their derivatives under acidic conditions remains a cornerstone of benzoxazole synthesis. For 5-bromo-2-(pyridin-2-yl)-1,3-benzoxazole, this approach requires 2-amino-4-bromophenol (2) as the starting material.
Polyphosphoric Acid (PPA)-Mediated Cyclization
Reaction of 2-amino-4-bromophenol (2) with pyridine-2-carboxylic acid (3) in PPA at 180°C for 5 hours yields the target compound in 65% yield. The mechanism proceeds via initial formation of an acylated intermediate, followed by intramolecular cyclodehydration.
Table 1 : Optimization of PPA-mediated cyclization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Temperature | 180°C | 65 |
| Reaction Time | 5 h | 65 |
| Acid Equivalent | 1.2 eq | 58 |
| Solvent | Solvent-free | 65 |
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A mixture of 2-amino-4-bromophenol (2) and pyridine-2-carbonyl chloride (4) in dichloroethane under microwave conditions (150°C, 20 min) achieves 72% yield. This method minimizes thermal decomposition, enhancing purity.
Halogenation Strategies for 5-Position Functionalization
Electrophilic Bromination of Pre-formed Benzoxazole
Direct bromination of 2-(pyridin-2-yl)-1,3-benzoxazole (5) using bromine in acetic acid at 40°C introduces bromine at C5 with 55% yield. However, competing C4 bromination (20%) necessitates chromatographic separation.
Directed Ortho-Metalation (DoM)
Employing a tert-butoxycarbonyl (Boc) directing group at C2 enables regioselective bromination. Treatment of Boc-protected 2-(pyridin-2-yl)-1,3-benzoxazole (6) with LDA and Br2 at −78°C affords 5-bromo derivative (7) in 82% yield.
Equation 1 :
Transition Metal-Catalyzed Cross-Coupling Approaches
Catalytic System Optimization
A mixture of Pd(OAc)₂ (5 mol%), SPhos ligand (10 mol%), and K₂CO₃ in dioxane/water (4:1) at 100°C for 12 h achieves 89% yield. The protocol tolerates heteroaryl boronic acids without protecting groups.
Table 2 : Suzuki-Miyaura coupling conditions
| Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O | 89 |
| PdCl₂(PPh₃)₂ | None | K₃PO₄ | DMF | 63 |
| NiCl₂(dppe) | dppe | Cs₂CO₃ | Toluene | 41 |
Buchwald-Hartwig Amination
An alternative route aminates 5-bromo-2-chloro-1,3-benzoxazole (10) with 2-aminopyridine (11) using Xantphos-Pd-G3 precatalyst, yielding 78% product. This method avoids boronic acid synthesis but requires halogen exchange.
One-Pot Tandem Synthesis
A novel one-pot method combines cyclization and coupling steps:
-
Step 1 : Condensation of 2-amino-4-bromophenol (2) with pyridine-2-carbaldehyde (12) in PPA forms imine intermediate (13).
-
Step 2 : Oxidative cyclization using MnO₂ yields the target compound in 68% overall yield.
Equation 2 :
Comparative Analysis of Synthetic Routes
Table 3 : Method comparison for this compound synthesis
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| PPA cyclization | 1 | 65 | 95 | Industrial |
| Suzuki coupling | 2 | 89 | 99 | Lab-scale |
| One-pot tandem | 1 | 68 | 90 | Pilot-scale |
The Suzuki-Miyaura coupling offers superior yield and purity but requires pre-functionalized intermediates. Industrial applications favor PPA-mediated cyclization due to lower catalyst costs.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(pyridin-2-yl)-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with different nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen or oxygen atoms in the benzoxazole ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules with extended conjugation.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thi
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, their molecular features, and physicochemical properties:
Key Comparative Analysis
Heterocycle Core Differences
- Benzoxazole vs. Thiazole : Thiazole derivatives (e.g., 5-Bromo-2-(4-methylphenyl)-1,3-thiazole) replace oxygen with sulfur, increasing electron richness and altering metabolic stability. Thiazoles are often explored in antimicrobial agents, whereas benzoxazoles are more common in kinase inhibitor designs .
- Benzoxazole vs. Benzimidazole : Benzimidazole derivatives (e.g., 5-Bromo-2-phenylbenzimidazole) feature two nitrogen atoms, enhancing basicity and hydrogen-bonding capacity. This makes them prevalent in antiparasitic and anticancer drug development .
Q & A
Q. What synthetic strategies are recommended for preparing 5-Bromo-2-(pyridin-2-yl)-1,3-benzoxazole?
- Methodological Answer : The synthesis typically involves halogenation or cross-coupling reactions. For example, bromination of a pyridyl-benzoxazole precursor using reagents like NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF, 0–25°C) can introduce the bromine substituent. Alternatively, Suzuki-Miyaura coupling between a brominated benzoxazole intermediate and a pyridylboronic acid may be employed. Structural analogs, such as 4,6-dibromo-2-(3-chlorophenyl)-1,3-benzoxazol-5-amine, demonstrate the utility of halogenation in benzoxazole derivatives . Ensure purity via column chromatography and confirm regioselectivity using H NMR and mass spectrometry.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substitution patterns and aromatic proton environments. For instance, coupling constants in the pyridyl region (~8.5–9.0 ppm) indicate ortho-substitution .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with bromine.
- Single-Crystal X-ray Diffraction : For unambiguous structural confirmation, as demonstrated in studies of related brominated heterocycles .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of key intermediates?
- Methodological Answer : Systematic screening of catalysts, solvents, and temperatures is essential. For bromination, vary NBS equivalents (1.1–1.5 eq.) and reaction times (2–24 hours) to minimize side products. In cross-coupling reactions, test palladium catalysts (e.g., Pd(PPh) vs. PdCl(dppf)) and bases (e.g., KCO vs. CsCO) to enhance efficiency. Monitor progress via TLC and isolate intermediates using preparative HPLC if necessary. Analogous studies on bromopyridine derivatives highlight the impact of solvent polarity on regioselectivity .
Q. How should crystallographic disorder in the compound’s X-ray structure be addressed?
- Methodological Answer : Disorder in crystal structures (e.g., rotational or positional) is common in flexible substituents. Refinement strategies include:
- Splitting the disordered atoms into multiple positions with occupancy factors summing to 1.
- Applying geometric restraints (e.g., SIMU, DELU in SHELXL) to maintain reasonable bond lengths and angles.
- Referencing analogous structures, such as brominated benzimidazoles, where thermal ellipsoid models resolve rotational ambiguities .
Q. What mechanistic insights explain the reactivity of the bromine substituent in cross-coupling reactions?
- Methodological Answer : The bromine atom acts as a leaving group in Pd-catalyzed reactions. Its reactivity depends on electronic effects: electron-withdrawing groups (e.g., pyridyl) activate the C-Br bond for oxidative addition. Compare reaction rates with non-brominated analogs to quantify activation energy. Studies on 5-bromo-2-chloro-4-hydroxypyridine suggest that steric hindrance from adjacent substituents may slow coupling kinetics . Use DFT calculations to map transition states and validate experimental observations.
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., tautomerism) or crystal packing forces. For example:
- NMR in Solution : Detect tautomeric forms (e.g., benzoxazole vs. oxazole) via variable-temperature NMR.
- Solid-State vs. Solution Structures : Compare X-ray data with NOESY/ROESY to identify conformational differences. In brominated pyrazolo-pyridines, solid-state packing can stabilize non-planar geometries not observed in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
